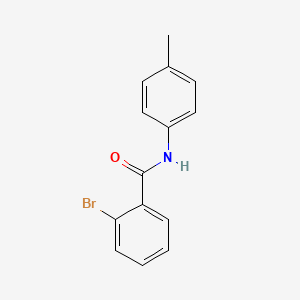

2-Bromo-N-(p-tolyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

136926-09-5 |

|---|---|

Molecular Formula |

C14H12BrNO |

Molecular Weight |

290.15 g/mol |

IUPAC Name |

2-bromo-N-(4-methylphenyl)benzamide |

InChI |

InChI=1S/C14H12BrNO/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-9H,1H3,(H,16,17) |

InChI Key |

IXEXZRWRTPMQBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 Bromo N P Tolyl Benzamide

Palladium-Catalyzed Organic Transformations

Palladium catalysts are pivotal in modern organic synthesis due to their efficiency in forming carbon-carbon and carbon-heteroatom bonds. acs.org The reactivity of 2-Bromo-N-(p-tolyl)benzamide in such transformations is a subject of significant research interest.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating aryl-aryl bonds, utilizing a palladium catalyst to couple an organoboron compound with an organohalide. mdpi.comnih.gov This reaction is noted for its mild conditions and tolerance of a wide array of functional groups. nih.gov In the context of this compound, this reaction would involve the palladium-catalyzed coupling of the aryl bromide moiety with an arylboronic acid.

Research has demonstrated the successful use of various palladium catalysts, such as those based on phosphine (B1218219) ligands, for coupling aryl halides. researchgate.net The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity. nih.gov For instance, the coupling of ortho-substituted bromoanilines has been explored, highlighting the challenges and successes in coupling substrates with potentially interfering functional groups near the reaction site. nih.gov The development of efficient catalysts for the Suzuki-Miyaura coupling of aryl chlorides, which are typically less reactive than aryl bromides, underscores the continuous efforts to broaden the scope of this reaction. researchgate.net

| Aryl Halide | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| ortho-bromoaniline | Benzylboronic ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Low (initially) | nih.gov |

| Aryl chloride | Arylboronic acid | (L1)PdCl₂ | Not specified | Not specified | Good to excellent | researchgate.net |

| o-halobenzamide | 2-methyl-1-naphthylboronic acid | Pd(OAc)₂/KenPhos | K₃PO₄ | THF | 80-92 | nih.gov |

C-H Functionalization and Intramolecular Cyclization Pathways

Palladium-catalyzed C-H functionalization has emerged as a step-economical strategy for the synthesis of complex molecules by directly converting C-H bonds into new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net In substrates like this compound, the presence of a directing group, such as the amide, can facilitate the selective activation of a proximal C-H bond. nih.gov This can lead to intramolecular cyclization, forming heterocyclic structures like phenanthridinones. researchgate.netwhiterose.ac.uk

The synthesis of phenanthridinone derivatives is of significant interest due to their pharmacological properties. researchgate.net One common route involves the intramolecular C-H arylation of N-substituted o-halobenzanilides. researchgate.net Studies have shown that palladium nanoparticles can effectively catalyze the intramolecular arylation of N-methyl-N-aryl-2-halobenzamides to yield phenanthridinones in high yields. researchgate.net The reaction of 2-bromo-N-phenylbenzamide has been reported to unexpectedly yield 5-phenylphenanthridin-6(5H)-one, a product formed from the coupling of two molecules of the starting amide. whiterose.ac.uk

| Substrate | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-methyl-N-aryl-2-halobenzamide | Pd-PVP nanoparticles | K₂CO₃ | H₂O:DMA | Phenanthridinone derivative | Up to 95% | researchgate.net |

| 2-bromo-N-phenylbenzamide | Pd catalyst | Not specified | Not specified | 5-phenylphenanthridin-6(5H)-one | Unexpected product | whiterose.ac.uk |

Reductive Aminocarbonylation Studies and Substrate Scope

Palladium-catalyzed reductive aminocarbonylation is a valuable method for synthesizing amides from aryl halides and nitroarenes. thieme-connect.comresearchgate.netsemanticscholar.org This reaction typically employs a carbonyl source, such as molybdenum hexacarbonyl (Mo(CO)₆), and a reducing agent. researchgate.netsemanticscholar.org The substrate scope for this reaction is broad, encompassing a variety of substituted aryl bromides and nitroarenes. thieme-connect.comresearchgate.netsemanticscholar.org

For example, the reaction of aryl bromides with electron-withdrawing groups at the para position showed improved reactivity when coupled with an electron-rich nitroarene. thieme-connect.comresearchgate.netsemanticscholar.org Aryl iodides were also found to be suitable substrates, often reacting at lower temperatures than their bromide counterparts. thieme-connect.comresearchgate.netsemanticscholar.org While specific studies on this compound in this exact transformation were not detailed in the provided context, the general principles and substrate scope suggest its potential applicability. A related compound, 2-Methoxy-N-(p-tolyl)benzamide, has been synthesized via this method in good yields. thieme-connect.comsemanticscholar.orgthieme-connect.com

| Aryl Halide | Nitroarene | Catalyst System | Carbonyl Source | Product Yield | Reference |

|---|---|---|---|---|---|

| Aryl bromide | Nitroarene | Pd(OAc)₂/dppp, Zn/TMSCl | Mo(CO)₆ | Modest to high | researchgate.netsemanticscholar.org |

| Aryl iodide | Nitroarene | Pd(OAc)₂/dppp, Zn/TMSCl | Mo(CO)₆ | Generally higher than bromides | thieme-connect.comresearchgate.netsemanticscholar.org |

| 2-bromobenzene | nitrobenzene | Pd(OAc)₂/dppp, Zn/TMSCl | Mo(CO)₆ | 51% (at 130 °C) | thieme-connect.comresearchgate.netsemanticscholar.org |

| iodobenzene | nitrobenzene | Pd(OAc)₂/dppp, Zn/TMSCl | Mo(CO)₆ | 91% (at 90 °C) | thieme-connect.comresearchgate.netsemanticscholar.org |

Intramolecular N-Arylation and Ring-Closing Reactions of Benzamides

The synthesis of 2-pyrrolyl and 2-indolyl benzoxazoles through photostimulated C-O cyclization of anions from related carboxamides highlights an alternative, non-palladium-catalyzed approach to intramolecular ring formation. conicet.gov.ar

Cascade Reactions Involving C-N Bond Cleavage (e.g., 2H-Azirine Ring-Opening)

Palladium-catalyzed cascade reactions that involve the cleavage of a C-N bond can lead to the formation of functionalized α-amidoketones. One such reaction involves the ring-opening of 2H-azirines in the presence of a carboxylic acid and a palladium catalyst. sci-hub.se In a specific example, the reaction of 2-bromobenzoic acid with 2,3-diphenyl-2H-azirine yielded the corresponding α-amidoketone. sci-hub.se

A related compound, 2-bromo-N-(2-oxo-2-phenyl-1-(p-tolyl)ethyl)benzamide, was synthesized in a 45% isolated yield through a similar palladium-catalyzed reaction. sci-hub.se This demonstrates the utility of this methodology for creating complex amide structures.

Homocoupling Reactions of this compound

The palladium-catalyzed homocoupling of aryl halides is a method for synthesizing symmetrical biaryls. Research has shown that this compound can undergo homocoupling to form the corresponding symmetrical biaryl diamide. thieme-connect.com This reaction is catalyzed by palladium on carbon (Pd/C) in the presence of a base. thieme-connect.com The yield of this reaction is influenced by the choice of base and solvent. thieme-connect.com The neighboring amide group is believed to play a significant role in promoting this reaction. thieme-connect.com

The reusability of the Pd/C catalyst has been demonstrated, showing that it remains active for at least four cycles, albeit with a decrease in yield. thieme-connect.com

| Substrate | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-N-phenylbenzamide | 10% Pd/C | Cs₂CO₃ | DMF | 68 | thieme-connect.com |

| This compound | 10% Pd/C | Cs₂CO₃ | DMF | Moderate | thieme-connect.com |

Other Metal-Catalyzed Reactivity Studies

While palladium catalysis is prominent, other transition metals offer unique reactivity pathways for compounds structurally related to this compound. These studies provide comparative insights into the scope and mechanisms of C-N and C-C bond formation.

Copper-catalyzed cross-coupling reactions present a valuable alternative for the arylation of amide-containing substrates. Research into the copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides has demonstrated a mechanism-guided approach to forming aromatic amides. nih.govresearchgate.netnih.gov This methodology is effective for a wide array of both aliphatic and aromatic secondary and tertiary amides, indicating its potential applicability to N-aryl benzamides. researchgate.net The reactions successfully utilize various aryl precursors, including aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts. nih.govresearchgate.net The process is noted for its insensitivity to the electronic properties of the aryl groups, accommodating both electron-rich and electron-deficient substituents. nih.govresearchgate.net

A proposed mechanism for this transformation involves the oxidative addition of the bromo-acetamide to a copper complex, which is suitably tuned by ligands. nih.gov This is followed by a rearrangement, potentially through a difluorocarbene complex, leading to an intermediate capable of reacting with the aryl source. nih.gov The final step is a reductive elimination that forms the new C-C bond and yields the desired aryl amide. nih.gov The efficiency of these protocols has been demonstrated in good to excellent yields and has been successfully scaled up to gram quantities. researchgate.net

Table 1: Scope of Copper-Catalyzed Arylation of Bromo-Difluoro-Acetamides This table is based on data for related bromo-acetamides and is illustrative of the potential reactivity of this compound under similar conditions.

| Aryl Source | Substrate Scope | Key Feature | Reference |

|---|---|---|---|

| Aryl Boronic Acids | Broad, including electron-rich and -deficient aryls | Readily available and structurally simple aryl precursors | nih.gov, researchgate.net |

| Aryl Trialkoxysilanes | Compatible with various functional groups | Alternative to boronic acids | nih.gov, researchgate.net |

| Dimethyl-Aryl-Sulfonium Salts | Effective for diverse aryl groups | Utilizes a different type of arylating agent | nih.gov, researchgate.net |

Ruthenium catalysts have emerged as powerful tools for the C-H activation and arylation of N-heterocyclic compounds, which can be considered structural analogues of N-aryl benzamides. rsc.org N-Aryl-2-aminopyridines, for instance, readily undergo chelation-assisted C-H bond functionalization with various transition metals, including ruthenium. rsc.org This is due to the directing effect of the pyridyl group, which facilitates the formation of stable metallacycle intermediates. rsc.org

Studies on ruthenium-catalyzed α-arylation of saturated cyclic amines like piperidines have shown that a [Ru3(CO)12] catalyst can effectively couple these amines with arylboronic esters. nih.gov Mechanistic investigations suggest a catalytic cycle that involves a direct transmetalation on a Ru(II)-H species. nih.gov Furthermore, ruthenium-catalyzed decarbonylative arylation of cyclic 2-amino esters provides a pathway to replace an ester group with an aryl ring, showcasing the versatility of this metal in C-C bond formation at sp3 carbon centers. scispace.com The high chemoselectivity of this process is attributed to the significant rate difference between decarbonylative arylation and C–H arylation. scispace.com In the context of pyridones and isoquinolinones, ruthenium(II) has been used for site-selective C-H arylation with boronic acids, using a pyridine (B92270) directing group. rsc.org

Exploration of Reaction Mechanisms and Catalytic Cycles

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing more efficient catalysts. Advanced analytical techniques and computational studies have been instrumental in elucidating the intricate steps of metal-catalyzed cross-coupling reactions.

The identification of transient intermediates in a catalytic cycle provides direct evidence for a proposed mechanism. Techniques like electrospray ionization-mass spectrometry (ESI-MS) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. For instance, in palladium-catalyzed cross-coupling reactions, these methods have been used to detect and characterize key intermediates. whiterose.ac.ukufrgs.br

In the study of palladium-catalyzed carbene insertion cross-coupling reactions, tandem ESI-MS and NMR spectroscopy helped identify off-cycle bisphosphine and η3-benzyl turnover-determining intermediates. semanticscholar.org Similarly, low-temperature rapid injection NMR has been employed to detect pre-transmetalation intermediates in the Suzuki-Miyaura reaction, revealing the existence of Pd-O-B linkages. illinois.edu ³¹P NMR is particularly useful for tracking the speciation of phosphorus ligands and identifying the active catalytic species. whiterose.ac.uksemanticscholar.org For example, in the formation of palladium nanoparticles from Pd(II) precatalysts, ³¹P NMR helped detect the formation of various phosphorus-containing species en route to the active catalyst. whiterose.ac.uk

Ligand properties, such as bite angle and steric bulk, play a critical role. Larger bite angles in bidentate ligands can promote reductive elimination. syr.edu Density Functional Theory (DFT) calculations have been used to investigate the effect of different ligands, such as BrettPhos and RuPhos, on the rate-limiting steps of Buchwald-Hartwig amination. nih.gov These studies revealed that for the Pd-BrettPhos system, oxidative addition is rate-limiting, while for the Pd-RuPhos system, it is reductive elimination. nih.gov The choice of amine and aryl halide can also influence the activation energy barriers of the reaction. nih.gov In some iridium-catalyzed C-H amidation reactions, C-H activation has been identified as the rate-determining step through DFT studies. researchgate.net

Table 2: Factors Influencing the Rate-Determining Step in Amidation Reactions

| Factor | Influence on Rate-Determining Step | Example | Reference |

|---|---|---|---|

| Ligand Type (Monodentate vs. Bidentate) | Affects the geometry of the metal complex and the ease of reductive elimination. | Bidentate ligands can favor a κ1-amidate geometry, potentially making ligand exchange the slower step. | syr.edu |

| Ligand Bite Angle | Larger bite angles can accelerate reductive elimination. | Ligands like Xantphos with large bite angles promote faster reductive elimination. | syr.edu |

| Steric Hindrance of Ligand | Can influence which step is rate-limiting (e.g., oxidative addition vs. reductive elimination). | The steric differences between BrettPhos and RuPhos lead to different rate-determining steps. | nih.gov |

| Electronic Properties of Substrates | Electron-withdrawing groups on the aryl halide can favor ligand exchange. | Amidation reactions with bidentate ligands are often improved with electron-poor aryl halides. | syr.edu |

In molecules with multiple reactive sites, achieving chemoselectivity (reaction at one functional group over another) and regioselectivity (reaction at a specific position) is a significant challenge. In the context of palladium-catalyzed reactions, the choice of ligand and base can be critical in controlling these selectivities. rsc.org

For example, in the palladium-catalyzed multi-component reaction of allenamides, the base was found to be crucial for both chemo- and regioselectivity. rsc.org The use of Cy₂NMe as a base led to a 2,1-arylamination product, while Ag₂CO₃ resulted in a 2,3-aryloxygenation product. rsc.org The regioselectivity was proposed to be governed by different π-allyl-Pd intermediates. rsc.org Similarly, in the direct C-H arylation of unprotected anilines, a [2,2′-bipyridin]-6(1H)-one ligand was key to achieving ortho-arylation over N-arylation. uva.es This ligand drives chemoselectivity through kinetic differentiation in the product-forming step and controls regioselectivity by favoring C-H cleavage at the ortho position in an anionic intermediate. uva.es The development of specialized phosphine ligands has also enabled the chemoselective amination of chloro(hetero)aryl triflates at the C-Cl bond over the C-OTf bond. researchgate.net

Advanced Spectroscopic and Crystallographic Analyses for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including 2-Bromo-N-(p-tolyl)benzamide and its derivatives.

Application in Structural Elucidation of Reaction Products and Intermediates

NMR spectroscopy, including ¹H and ¹³C NMR, is instrumental in confirming the successful synthesis and purity of this compound and related structures. For instance, in the synthesis of various N-aryl benzamides, ¹H and ¹³C NMR data provide definitive evidence for the formation of the desired amide linkage and the specific substitution patterns on the aromatic rings. rsc.org The chemical shifts and coupling constants of the aromatic protons are particularly informative. For example, the protons on the p-tolyl ring typically appear as two distinct doublets in the aromatic region of the ¹H NMR spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the 2-bromobenzoyl group exhibit a more complex splitting pattern due to their proximity and coupling with each other.

In mechanistic studies, such as the palladium-catalyzed C-H functionalization reactions, NMR is used to identify both the final products and any detectable intermediates or side products. For example, in a reaction involving 2-bromo-N-phenylbenzamide, a related compound, NMR was used alongside mass spectrometry to characterize unexpected products, helping to deduce the reaction pathway. whiterose.ac.uk Similarly, the synthesis of N-allyl-5-bromo-N-(p-tolyl)-2-aminobenzamide derivatives relies on ¹H and ¹³C NMR for structural confirmation, where characteristic signals for the allyl and tolyl groups are identified. rsc.org

| Compound | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) | Reference |

| 5-Bromo-2-((4-methylphenyl)sulfonamido)benzamide | 2.29 (s, 3H), 7.33 (d, 2H), 7.46 (d, 1H), 7.63 (d, 3H), 7.97 (d, 1H), 7.99 (br s, 1H), 8.41 (br s, 1H), 12.06 (s, 1H) | 21.4, 119.6, 121.4, 121.5, 127.2, 130.4, 131.9, 135.5, 136.1, 138.9, 144.5, 169.7 | mdpi.com |

| 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(p-tolyl)benzamide | 2.22 (s, 3H), 7.10-7.20 (m, 4H), 7.30-7.45 (m, 3H), 7.60 (d, 1H), 7.75 (t, 1H), 8.15 (d, 1H), 9.84 (s, 1H), 11.36 (s, 1H) | Not provided | rsc.org |

Conformational Analysis via NMR Spectroscopic Parameters

NMR spectroscopy can also provide insights into the conformational preferences of molecules in solution. For benzamides, the rotation around the amide C-N bond can be restricted, leading to different conformers. While specific studies on the conformational analysis of this compound using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy were not found in the provided results, general principles suggest that such studies could reveal the preferred orientation of the tolyl group relative to the benzoyl group. The chemical environment, particularly the solvent, can influence these conformational equilibria. For instance, the chemical shifts of NH protons in amides are known to be sensitive to the solvent, with significant differences observed between solvents like CDCl₃ and DMSO. researchgate.net This sensitivity can be exploited to study hydrogen bonding interactions and conformational changes. researchgate.netliverpool.ac.uk

Mass Spectrometry in Mechanistic Pathway Delineation

Mass spectrometry (MS) is a powerful tool for elucidating reaction mechanisms by identifying intermediates and products, providing molecular weight and fragmentation data. In the context of reactions involving bromo-benzamides, MS has been used to detect key species in catalytic cycles. For example, in palladium-catalyzed reactions of 2-bromo-N-phenylbenzamide, various palladium species from the catalytic cycle were detected by mass spectrometry, which was crucial in understanding the transformation mechanism. whiterose.ac.uk High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of synthesized compounds, such as in the characterization of 5-Bromo-2-((4-methylphenyl)sulfonamido)benzamide, where the calculated and found m/z values for the [M+H]⁺ ion were in close agreement. mdpi.com

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Characterization

Determination of Molecular Conformation and Configuration

SC-XRD analysis of related benzamide (B126) structures provides a clear picture of their molecular conformation in the solid state. For instance, in the crystal structure of 4-Bromo-N-(2-nitrophenyl)benzamide, the dihedral angle between the two benzene rings was determined to be 16.78(15)° and 18.87(14)° for the two molecules in the asymmetric unit. nih.gov This deviation from planarity is a common feature in N-aryl benzamides. Intramolecular hydrogen bonds, such as between the amide N-H and an oxygen atom of a substituent, are also frequently observed and play a role in stabilizing the molecular conformation. mdpi.comnih.gov In a study of ortho-(4-tolylsulfonamido)benzamides, an intramolecular hydrogen bond between the amide oxygen and the sulfonamide NH group was identified. mdpi.com For this compound, SC-XRD would precisely define the torsion angles of the amide bond and the orientation of the tolyl and bromophenyl rings.

Investigation of Intermolecular Interactions and Crystal Packing

Quantum Chemical Calculations (Density Functional Theory, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a powerful tool for exploring the intricacies of molecular systems. doi.org For benzamide derivatives, DFT methods, such as the B3LYP functional combined with basis sets like 6-31G(d,p), have been shown to provide a reliable balance between computational cost and accuracy for predicting geometric, electronic, and vibrational properties. ccspublishing.org.cnresearchgate.netresearchgate.net These theoretical approaches allow for a detailed examination of the molecule in the gas phase, providing a model that is free from intermolecular interactions present in the solid state. mdpi.com

The first step in the theoretical investigation of a molecule like this compound is to determine its most stable three-dimensional structure. This is achieved through geometry optimization. Computational studies on similar N-aryl benzamides often perform a conformational analysis to map the molecule's potential energy surface (PES). ccspublishing.org.cnresearchgate.net This is typically done by systematically rotating key single bonds, such as the C(O)-N amide bond and the N-C(aryl) bond, and calculating the energy at each step. ccspublishing.org.cn The resulting PES reveals the various possible conformers (rotamers) and identifies the global minimum energy structure, which is the most stable conformation. researchgate.net

For N-tolyl benzamide derivatives, the orientation of the tolyl ring relative to the benzamide plane is a critical factor determining stability, with steric effects from ortho-substituents playing a significant role. doi.org The optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles. In studies of related molecules, a good agreement is generally observed between the geometric parameters calculated via DFT and those determined experimentally through X-ray diffraction. researchgate.netmdpi.com

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: The following data is illustrative, based on typical values from DFT/B3LYP calculations for structurally similar benzamides.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | 1.245 | |

| C(O)-N | 1.368 | |

| N-H | 1.015 | |

| C-Br | 1.910 | |

| N-C (tolyl) | 1.425 | |

| Bond Angles (°) | ||

| O=C-N | 122.5 | |

| C-N-H | 118.9 | |

| C(O)-N-C (tolyl) | 125.0 | |

| Dihedral Angle (°) | ||

| O=C-N-H | 180.0 (trans) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

In computational studies of benzamide derivatives, the distribution of these orbitals is analyzed. mdpi.com For a molecule like this compound, the HOMO is typically localized on the electron-rich regions, such as the p-tolyl ring and the benzamide scaffold, while the LUMO is often centered on the electron-withdrawing bromobenzoyl moiety. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive. researchgate.netmdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: Values are illustrative, based on typical DFT calculations for analogous bromo-benzamides. researchgate.netmdpi.com

| Parameter | Energy (eV) |

| EHOMO | -6.65 |

| ELUMO | -1.48 |

| Energy Gap (ΔE) | 5.17 |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution on the molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attacks. ccspublishing.org.cnresearchgate.net The MESP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. ccspublishing.org.cn Green and yellow areas represent regions of near-zero or intermediate potential, respectively. researchgate.net

For this compound, the MESP map would be expected to show the most negative potential (red) localized around the highly electronegative carbonyl oxygen atom. ccspublishing.org.cnresearchgate.net The region around the amide hydrogen (N-H) would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. researchgate.net The aromatic rings would show a mix of neutral (green) and slightly negative (yellow) potential, while the bromine atom would also influence the local electronic landscape. ccspublishing.org.cn

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computed molecular structure. researchgate.net The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. liverpool.ac.uk

Studies on similar compounds have shown that predicted NMR chemical shifts generally exhibit a strong correlation with experimental values, often with a low mean absolute error. researchgate.netacademie-sciences.fr This good agreement confirms that the optimized geometry used for the calculation is a reliable representation of the molecule's structure in solution. mdpi.com Any significant deviations between calculated and experimental shifts can point to specific intermolecular interactions, such as hydrogen bonding, that are not accounted for in the gas-phase calculation. biorxiv.org

Table 3: Comparison of Hypothetical Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: Data is illustrative, reflecting the typical accuracy of DFT-GIAO calculations as seen in related studies. mdpi.comresearchgate.net

| Atom | Position | Experimental (ppm) | Calculated (ppm) |

| ¹H NMR | |||

| N-H | ~10.2 | ~10.1 | |

| Ar-H (ortho to Br) | ~7.7 | ~7.6 | |

| Ar-H (tolyl) | ~7.2-7.5 | ~7.1-7.4 | |

| CH₃ | ~2.3 | ~2.2 | |

| ¹³C NMR | |||

| C=O | ~165.0 | ~164.5 | |

| C-Br | ~119.5 | ~119.0 | |

| C-CH₃ (tolyl) | ~135.0 | ~134.7 | |

| CH₃ | ~21.0 | ~20.8 |

From the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived based on conceptual DFT. mdpi.comnih.gov These descriptors quantify the chemical reactivity and stability of the molecule. researchgate.net The key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). researchgate.net

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). researchgate.net

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ = -(I+A)/2). researchgate.net

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2). researchgate.net Hard molecules have a large HOMO-LUMO gap.

Global Electrophilicity Index (ω): The ability of a molecule to accept electrons (ω = μ²/2η). researchgate.netnih.gov

These calculated values provide a quantitative framework for comparing the reactivity of different molecules within a series. mdpi.com

Table 4: Predicted Global Reactivity Descriptors for this compound Note: Values are illustrative and derived from the FMO energies in Table 2, based on methodologies in the literature. researchgate.netmdpi.com

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.65 |

| Electron Affinity (A) | -ELUMO | 1.48 |

| Chemical Hardness (η) | (I-A)/2 | 2.59 |

| Chemical Potential (μ) | -(I+A)/2 | -4.07 |

| Electrophilicity Index (ω) | μ²/2η | 3.20 |

Theoretical vibrational analysis through DFT calculations is used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculation provides the frequencies and intensities of the fundamental vibrational modes. ccspublishing.org.cn These theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and limitations of the computational method, leading to a better match with experimental IR spectra. semanticscholar.org

The analysis allows for the precise assignment of vibrational bands observed in the experimental spectrum to specific motions of the atoms, such as stretching, bending, and wagging. researchgate.net For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the amide group, C-H stretches of the aromatic rings, and the C-Br stretch. mdpi.comsemanticscholar.org A good correlation between the scaled theoretical frequencies and the experimental ones further validates the accuracy of the computed molecular model. researchgate.net

Table 5: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound Note: Data is illustrative, based on typical assignments for similar aromatic amides. mdpi.comsemanticscholar.org

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| N-H Stretch | ~3350 | ~3345 |

| Aromatic C-H Stretch | ~3060 | ~3055 |

| C=O Stretch | ~1660 | ~1655 |

| Amide II (N-H bend, C-N stretch) | ~1530 | ~1525 |

| C-N Stretch | ~1310 | ~1305 |

| C-Br Stretch | ~650 | ~645 |

Mechanistic Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving this compound and for analyzing the high-energy transition states that govern reaction rates and outcomes.

Studies on the synthesis of amides have utilized computational methods to map out the most likely reaction mechanisms. For instance, in the reductive coupling of nitroarenes and carboxylic acids to form amides like this compound, mechanistic studies have identified aniline (B41778) as a key intermediate formed from the reduction of the nitroarene. uj.ac.za Similarly, theoretical investigations into metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, provide detailed views of the reaction coordinates. nih.gov These computational studies analyze the energetics of crucial steps like oxidative addition, transmetalation, and reductive elimination.

Intermolecular Interaction Analysis

The solid-state structure and macroscopic properties of this compound are governed by a network of intermolecular interactions. Computational tools such as Hirshfeld surface analysis are instrumental in visualizing and quantifying these non-covalent forces. mdpi.comdcu.ie This method maps the regions of close contact between adjacent molecules in a crystal lattice, providing a detailed picture of hydrogen bonds, π-stacking, and halogen bonds. mdpi.comresearchgate.net

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are among the most significant interactions driving the self-assembly of benzamide derivatives. In closely related structures, X-ray diffraction and DFT studies have characterized extensive hydrogen bonding networks. mdpi.com The primary hydrogen bond is typically the N–H···O interaction between the amide groups of neighboring molecules, which often leads to the formation of chains or dimers. dcu.ie

In addition to the classic amide···amide interactions, weaker C–H···O hydrogen bonds are also crucial in determining molecular conformation and crystal packing. mdpi.com Computational studies on analogous sulfonamido-benzamides have identified various intramolecular and intermolecular hydrogen bonding motifs, such as the six-membered R¹₁(6) ring formed by an intramolecular N-H···O bond. mdpi.com Intermolecularly, motifs like the seven-membered R²₁(7) ring can be formed through a combination of N–H···O=S and C–H···O=S interactions. mdpi.com The geometry of these bonds, including donor-acceptor distances and angles, is a key output of these computational analyses. A typical hydrogen bond has an optimal H···A (acceptor) distance of around 2 Å and a D-H···A (donor-hydrogen-acceptor) angle between 150° and 180°. uni-bayreuth.de

| Interaction Type | D-H···A | Motif | H···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|---|---|

| Intramolecular | N(2)–H(2)···O(1) | R¹₁(6) | 1.865 - 2.09 | 138 - 142 | mdpi.comresearchgate.net |

| Intermolecular | N–H···O=S | R²₁(7) | ~1.95 | ~142 | mdpi.com |

| Intermolecular | C–H···O=S | R²₁(7) | Not Specified | Not Specified | mdpi.com |

Analysis of π-Stacking and Aromatic Interactions

The two aromatic rings in this compound—the brominated phenyl ring and the p-tolyl ring—are capable of engaging in π-stacking interactions. These non-covalent interactions are crucial for stabilizing crystal structures and play a significant role in molecular recognition. mdpi.com Computational and crystallographic analyses show that aromatic rings in such structures often adopt an off-centered, parallel-displaced geometry rather than a perfectly cofacial or T-shaped arrangement. researchgate.netnih.gov

| Interaction Feature | Description | Typical Values | Reference |

|---|---|---|---|

| Preferred Geometry | Off-centered, parallel-displaced orientation of aromatic rings. | - | nih.gov |

| Centroid-to-Centroid Distance | The distance between the geometric centers of two interacting aromatic rings. | 3.0 - 5.0 Å | researchgate.net |

| Planar Angle | The angle between the planes of the two interacting aromatic rings. | < 30° for parallel stacking | researchgate.net |

Exploration of Halogen Bonding and Other Non-Covalent Interactions

The presence of a bromine atom on one of the phenyl rings introduces the possibility of halogen bonding. A halogen bond (R–X···Y) is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (termed a σ-hole) and a Lewis basic site, such as an oxygen or nitrogen atom. wiley-vch.de The strength of this interaction can be assessed by comparing the contact distance to the sum of the van der Waals radii of the two atoms involved. wiley-vch.de

In a closely related bromo-substituted benzamide, computational and X-ray studies have identified halogen bonding between the bromine atom and an oxygen atom (O···Br) of a neighboring molecule, contributing to the formation of a chain-like supramolecular assembly. mdpi.com However, these studies also suggest that conventional hydrogen bonds like N–H···O are often energetically favored over halogen bonds in these systems. mdpi.com

Conclusion

2-Bromo-N-(p-tolyl)benzamide stands as a strategically important molecule in the toolkit of modern organic chemists. Its combination of a stable amide linkage and a reactive aryl bromide moiety provides a versatile platform for the construction of complex molecular architectures. Its utility as a precursor in powerful synthetic transformations such as palladium-catalyzed intramolecular C-H arylation and various cross-coupling reactions underscores its significance. As the demand for novel and efficient synthetic routes to functional molecules continues to grow, the applications of well-designed building blocks like This compound will undoubtedly continue to expand.

Supramolecular Chemistry and Advanced Material Science Perspectives

Crystal Engineering and Self-Assembly Principles of N-Arylbenzamides

The field of crystal engineering focuses on understanding intermolecular interactions to design new solids with desired properties. For N-arylbenzamides, including 2-Bromo-N-(p-tolyl)benzamide, the assembly of molecules into a crystalline solid is a process of molecular recognition and self-assembly governed by a hierarchy of non-covalent interactions. The primary interaction driving the formation of supramolecular structures in many simple amides is the N–H⋯O hydrogen bond, which frequently forms robust centrosymmetric dimers or infinite chain motifs.

In the broader class of N-arylbenzamides, these hydrogen bonds, along with other significant forces such as aryl ring π-stacking, dictate the final crystal packing. mdpi.com The interplay between these interactions gives rise to specific, repeating supramolecular synthons—structural units formed by well-defined intermolecular interactions. For instance, the combination of N–H⋯O hydrogen bonds and C–H⋯π interactions can generate extensive networks, such as molecular chains or sheets. The predictability of these synthons allows for a rational, retrosynthetic approach to designing crystal structures.

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each form exhibiting different physical properties. mdpi.com This phenomenon is prevalent among N-arylbenzamides due to their conformational flexibility. The rotation around the amide (C-N) and aryl (N-C, C-C) bonds can lead to different molecular conformations that pack in energetically similar yet structurally distinct ways. iucr.org

The existence of multiple polymorphic forms for a given benzamide (B126) derivative underscores the complexity of its solid-state landscape. Factors like solvent choice and crystallization conditions can favor the formation of one polymorph over another, including metastable forms. researchgate.net The study of polymorphism is critical as different forms of the same compound can have varied stability, solubility, and other material properties.

| Parameter | Polymorph I | Polymorph II | Polymorph III |

| Compound | N-[(1S)-1-phenylethyl]benzamide | N-[(1S)-1-phenylethyl]benzamide | N-[(1S)-1-phenylethyl]benzamide |

| Space Group | P2₁ | P2₁ | P2₁2₁2₁ |

| Supramolecular Motif | C(4) chain via N—H⋯O bonds | C(4) chain via N—H⋯O bonds | C(4) chain via N—H⋯O bonds |

| Key Structural Difference | Phenyl ring orientation leads to chain axis being perpendicular to the crystallographic screw axis. | Phenyl ring orientation leads to chain axis being parallel to the crystallographic screw axis. | Asymmetric unit contains two independent molecules forming parallel chains. |

Table based on data for N-[(1S)-1-phenylethyl]benzamide, a representative N-arylbenzamide. iucr.org

Design of Advanced Molecular Architectures Based on Benzamide Scaffolds

The benzamide group is a robust and versatile structural motif, or scaffold, for the design of advanced molecular architectures. Its ability to form predictable hydrogen-bonding patterns makes it an excellent building block in supramolecular chemistry. By understanding the self-assembly principles outlined in crystal engineering, researchers can rationally design complex structures by chemically modifying the benzamide scaffold.

The design strategy often involves introducing specific functional groups onto the aryl rings to control and direct the intermolecular interactions. For instance, substituents can be chosen to encourage specific π–π stacking geometries, introduce halogen bonding, or alter the hydrogen-bonding network, thereby tuning the final solid-state architecture. This approach has been used to create materials ranging from discrete molecular assemblies to extended metal-organic frameworks and coordination polymers. researchgate.net

This "bottom-up" approach allows for the construction of functional materials with tailored properties. For example, optimization of the benzamide scaffold has been a key strategy in developing inhibitors that target specific biological structures. researchgate.netresearchgate.net In materials science, this concept extends to creating materials with specific electronic, optical, or porous properties. The rigidity and defined geometry of the amide linker, when incorporated into larger molecular designs, can help maintain an effective conformation for a desired function. nih.gov By leveraging the benzamide core, it is possible to assemble molecules into predictable and functional supramolecular arrangements, such as sheets, columns, or more complex three-dimensional networks. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties in Benzamide Derivatives

Materials with non-linear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. mdpi.comresearchgate.net Second-harmonic generation (SHG), a key NLO process, involves the conversion of incident light of a certain frequency into light with double that frequency. youtube.comwikipedia.org This phenomenon occurs in non-centrosymmetric materials where the molecular structure allows for a significant second-order hyperpolarizability (β), a measure of the molecule's NLO response. ucsd.edumdpi.com

Organic molecules, including benzamide derivatives, can be designed to exhibit strong NLO properties. The typical design for a high-β molecule involves an electron donor and an electron acceptor group connected by a π-conjugated system. cureusjournals.com This "push-pull" configuration facilitates intramolecular charge transfer upon excitation, which is a key origin of the NLO response. The benzamide scaffold can be incorporated into such designs. For this compound, the bromine atom acts as a weak electron-withdrawing group, while the tolyl group is electron-donating.

| Compound Type | Calculated First Hyperpolarizability (β) (10⁻³⁰ cm⁵/esu) | Method |

| m-Cl Benzaldehyde | 240.86 | DFT/B3LYP/6-31G' |

| p-Cl Benzaldehyde | 820.22 | DFT/B3LYP/6-31G' |

| Urea (Reference) | ~0.371 (Calculated in other studies for comparison) | Varies |

Table showing representative calculated NLO properties for related aromatic compounds to illustrate the range of values. mdpi.com

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Selective Functionalization

The structure of 2-Bromo-N-(p-tolyl)benzamide, featuring a halogenated aromatic ring and an amide linkage, presents multiple sites for chemical modification. Future research is heavily focused on developing novel catalytic systems that can selectively target and functionalize specific positions on the molecule. The goal is to achieve high precision and efficiency in chemical transformations, avoiding complex and wasteful protection-deprotection steps. rsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, is a promising avenue. rsc.org These systems, incorporating elements like boron, nitrogen, and phosphorus, can facilitate selective transformations under mild conditions. rsc.org For instance, catalysts could be designed to selectively activate the C-Br bond for cross-coupling reactions or to direct functionalization to the tolyl group. Copper-catalyzed domino reactions have also been shown to be effective for the synthesis of N-heterocycles from related starting materials, suggesting a potential pathway for transforming this compound into more complex heterocyclic structures. researchgate.net The development of photoredox methodologies is another emerging area that could enable novel, light-driven functionalizations. rsc.org

| Catalyst Type | Potential Application for this compound | Advantages |

| Organocatalysts | Regioselective C-H functionalization on either aromatic ring. | Mild conditions, avoids toxic metals. rsc.org |

| Copper Catalysts | Intramolecular C-H amidation, synthesis of N-heterocycles. researchgate.netresearchgate.net | High efficiency, formation of multiple bonds in one pot. researchgate.net |

| Photoredox Catalysts | Activation of C-Br bond for radical reactions. | Light-driven, sustainable energy source. rsc.org |

Exploration of Asymmetric Synthesis and Chiral Induction with this compound Analogues

Asymmetric synthesis, the process of creating chiral molecules with a specific three-dimensional arrangement, is a cornerstone of modern medicinal chemistry and materials science. cram.com While this compound itself is not chiral, its analogues and derivatives can be designed to possess axial chirality, a type of stereoisomerism arising from restricted rotation around a chemical bond. nih.govnih.gov

Future research will likely explore the use of chiral catalysts to control the synthesis of such analogues, leading to the formation of one enantiomer over the other (atroposelective synthesis). nih.gov For example, organocatalytic atroposelective N-acylation has been successfully used to synthesize N-N axially chiral compounds from quinazolinone-type benzamides. nih.gov Similarly, the enantiotopic lithiation of prochiral arene chromium complexes of benzamides, followed by electrophilic substitution, has yielded axially chiral benzamides and anilides with high optical purity. nih.gov Applying these principles to analogues of this compound could unlock new classes of chiral ligands, materials, and biologically active molecules. nih.govnih.gov

Integration into Advanced Functional Materials and Nanomaterials

The unique electronic and structural properties of halogenated benzamides make them attractive building blocks for advanced functional materials. The bromine atom in this compound can influence molecular packing in the solid state and provides a handle for further chemical modification, making it a candidate for integration into polymers, metal-organic frameworks (MOFs), and nanomaterials.

A key area of emerging application is in non-linear optical (NLO) materials, which are crucial for technologies like telecommunications and optical computing. Research on related compounds, such as N-arylated 5-bromo-2-aminobenzimidazole, has shown that the strategic placement of donor and acceptor groups on the benzamide (B126) framework can lead to significant NLO properties. mdpi.com By analogy, derivatives of this compound could be designed and synthesized to exhibit similar or enhanced NLO responses. Computational studies can aid in predicting the NLO properties of such designed molecules before their synthesis. mdpi.com

Computational Design and Prediction of Novel Reactivity and Materials

Computational chemistry and theoretical studies are becoming indispensable tools for accelerating materials discovery and understanding chemical reactivity. For a molecule like this compound, computational methods can predict a wide range of properties and guide experimental work.

Density Functional Theory (DFT) calculations, for instance, can be used to analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic properties and reactivity of the molecule and its derivatives. mdpi.com This information can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective functionalization reactions. Furthermore, computational screening can be employed to design novel benzamide-based molecules with specific desired properties, such as the ability to act as molecular rectifiers or as inhibitors for biological targets like bromodomains. lanl.govnih.gov Such in silico design significantly reduces the time and resources required for experimental synthesis and testing. lanl.gov

| Computational Method | Application to this compound | Predicted Outcome |

| DFT | Frontier Molecular Orbital (FMO) analysis. mdpi.com | Prediction of reactivity, electronic properties. mdpi.com |

| Molecular Docking | Simulation of binding to protein active sites. | Identification of potential biological targets. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reaction mechanisms. | Understanding catalytic cycles and selectivity. |

Sustainable Synthesis Strategies for Halogenated Benzamides

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. For halogenated benzamides, this involves developing synthetic routes that minimize waste, avoid hazardous reagents, and use environmentally benign solvents. researchgate.netnih.gov

Future research in this area will focus on several key strategies. One approach is the use of electrochemical methods for halogenation, which can utilize simple and affordable ammonium (B1175870) halides as the halogen source in green solvents like ethanol, avoiding harsh oxidants. researchgate.net Another strategy involves developing efficient, metal-free transamidation protocols, which allow for the direct conversion of one amide into another without relying on potentially toxic metal catalysts. nih.gov Microwave-assisted synthesis is also a powerful tool for accelerating reactions and improving energy efficiency in the synthesis of amides. nih.gov Furthermore, developing methods that use water or other sustainable solvents, combined with simple, filtration-based workups, represents a significant step toward eco-friendly production of this class of compounds. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.